molecular formula C38H34N2O3 B1585508 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)- CAS No. 34372-72-0

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-

Cat. No. B1585508
CAS RN: 34372-72-0
M. Wt: 566.7 g/mol
InChI Key: DXYZIGZCEVJFIX-UHFFFAOYSA-N
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Description

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)- is a useful research compound. Its molecular formula is C38H34N2O3 and its molecular weight is 566.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Early Detection of Steel Corrosion

A study utilized a derivative of the mentioned compound as a smart indicator in epoxy-based coatings for the early detection of steel corrosion. This compound, referred to as FD1, exhibits "turn-on" fluorescence in the presence of ferric ions, indicating the start of corrosion even before visible damage to the metal. This application offers a non-destructive method for signaling maintenance needs to prevent serious metal damage (Augustyniak, Tsavalas, & Ming, 2009).

Anti-Corrosion Behavior

Another study focused on synthesizing and characterizing a compound for its anti-corrosion behavior towards mild steel in a hydrochloric acid solution. The compound showed significant inhibition efficiency, demonstrating its potential as an environmentally friendly corrosion inhibitor (Arrousse et al., 2020).

Aluminum Corrosion Detection

Similar to its application in steel corrosion, this compound, identified as FD1, was also used to detect early aluminum corrosion in epoxy coatings. Its acid-catalyzed hydrolysis to Rhodamine B hydrazide, which fluoresces upon protonation, allows for the easy and non-destructive detection of corrosion in aluminum (Augustyniak & Ming, 2011).

Thorium Recognition

A novel rhodamine functionalized Schiff base was synthesized, displaying selective behavior towards Th4+ ions. This compound exhibits a color change and enhanced fluorescence upon binding with Th4+, suggesting its use in detecting thorium ions in semi-aqueous media. This application highlights the compound's potential in environmental monitoring and nuclear waste management (Bartwal, Aggarwal, & Khurana, 2018).

Organosolubility and Optical Transparency in Polyimides

The compound has also been incorporated into novel polyimides, contributing to their high organosolubility and optical transparency. These polyimides, derived from a spiro(fluorene-9,9′-xanthene) skeleton, show promise for applications in electronics due to their low moisture absorption, low dielectric constants, and excellent thermal stability (Zhang et al., 2010).

properties

IUPAC Name

2'-(dibenzylamino)-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34N2O3/c1-3-39(4-2)30-19-21-33-36(24-30)42-35-22-20-29(23-34(35)38(33)32-18-12-11-17-31(32)37(41)43-38)40(25-27-13-7-5-8-14-27)26-28-15-9-6-10-16-28/h5-24H,3-4,25-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYZIGZCEVJFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)N(CC6=CC=CC=C6)CC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865715
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-
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Molecular Weight

566.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-

CAS RN

34372-72-0
Record name 2′-[Bis(phenylmethyl)amino]-6′-(diethylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(Dibenzylamino)-6'-(diethylamino)fluorane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-(dibenzylamino)-6'-(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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Record name 2'-(DIBENZYLAMINO)-6'-(DIETHYLAMINO)FLUORANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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